Copolymerization Reactivity: Glycidol vs. Propylene Oxide, Ethylene Oxide, and Butylene Oxide
In anionic ring-opening copolymerizations, glycidol exhibits substantially higher reactivity ratios than common alkylene oxide comonomers. Under identical conditions (DMSO, cesium alkoxide initiator, 60°C), glycidol's reactivity ratio ranged from 2.34 (with ethylene oxide) to 7.94 (with 1,2-butylene oxide) [1]. This is in stark contrast to the alkylene oxides themselves, whose reactivity ratios decrease from 0.44 (EO) to 0.11 (BO) with increasing alkyl chain length [1]. The data demonstrate that glycidol is preferentially incorporated into the growing polymer chain, a critical factor for controlling branching topology and molecular weight distribution.
| Evidence Dimension | Copolymerization reactivity ratio (r₁) |
|---|---|
| Target Compound Data | Glycidol: r₁ = 2.34 (with EO), r₁ = 7.94 (with BO) |
| Comparator Or Baseline | Ethylene oxide (EO): r₂ = 0.44; Propylene oxide (PO): r₂ = 0.28 (approximate, inferred from trend); 1,2-Butylene oxide (BO): r₂ = 0.11 |
| Quantified Difference | Glycidol reactivity ratio is 5.3× (vs. EO) to 72× (vs. BO) higher than the corresponding alkylene oxide comonomer. |
| Conditions | Anionic copolymerization in DMSO at 60°C, cesium alkoxide initiator; monitored by online ¹H NMR spectroscopy. |
Why This Matters
The order-of-magnitude higher reactivity of glycidol dictates copolymer microstructure and branching density, enabling synthesis of hyperbranched polyglycerols that are unattainable with glycidol-protected derivatives or simple epoxides.
- [1] Gervais, M., Brocas, A.-L., Cendejas, G., Deffieux, A., & Carlotti, S. (2016). Copolymerization Kinetics of Glycidol and Ethylene Oxide, Propylene Oxide, and 1,2-Butylene Oxide: From Hyperbranched to Multiarm Star Topology. Macromolecules, 49(20), 7767–7776. View Source
